Boc-DL-Lys(Tfa)-AMC

Description

BenchChem offers high-quality Boc-DL-Lys(Tfa)-AMC suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-DL-Lys(Tfa)-AMC including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

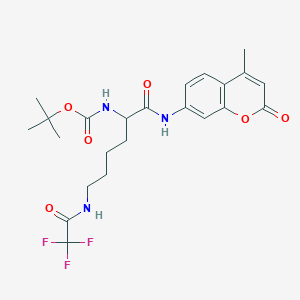

tert-butyl N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-[(2,2,2-trifluoroacetyl)amino]hexan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F3N3O6/c1-13-11-18(30)34-17-12-14(8-9-15(13)17)28-19(31)16(29-21(33)35-22(2,3)4)7-5-6-10-27-20(32)23(24,25)26/h8-9,11-12,16H,5-7,10H2,1-4H3,(H,27,32)(H,28,31)(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFVNATYYXBMGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F3N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to Boc-Lys(Tfa)-AMC: A Versatile Fluorogenic Substrate for Protease and HDAC Activity Assays

This guide provides an in-depth technical overview of the fluorogenic substrate Boc-Lys(Tfa)-AMC (CAS 97885-44-4), designed for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, its applications in enzymatic assays, and provide detailed, field-proven protocols for its use.

Core Compound Characteristics

Boc-Lys(Tfa)-AMC is a synthetic amino acid derivative that has become an invaluable tool for studying the activity of certain proteases and histone deacetylases (HDACs). Its utility lies in its clever chemical design: a 7-amino-4-methylcoumarin (AMC) fluorophore is attached to a lysine residue, and its fluorescence is quenched by the rest of the molecule. When an appropriate enzyme cleaves the amide bond between the lysine and the AMC, the AMC is released, resulting in a significant increase in fluorescence that can be easily measured.

The lysine residue is protected at its alpha-amino group by a tert-butyloxycarbonyl (Boc) group and at its epsilon-amino group by a trifluoroacetyl (Tfa) group. This specific chemical arrangement makes it a substrate for enzymes that recognize and cleave at the C-terminus of lysine, but only after the Tfa group has been removed in the case of HDAC assays.

| Property | Value |

| CAS Number | 97885-44-4 |

| Molecular Weight | 499.49 g/mol [][2] |

| Molecular Formula | C23H28F3N3O6[][2] |

| Purity | Typically ≥98% |

| Appearance | White to off-white powder |

| Storage | 2-8 °C, desiccated |

Principle of Detection: A Tale of Two Assays

The versatility of Boc-Lys(Tfa)-AMC stems from its applicability in two distinct, yet related, enzymatic assay formats: a direct, one-step protease assay and a coupled, two-step HDAC assay.

One-Step Protease Activity Assay

In its most direct application, Boc-Lys(Tfa)-AMC serves as a substrate for proteases that cleave after a lysine residue, such as trypsin-like serine proteases. The mechanism is straightforward:

Sources

Advanced Fluorogenic HDAC Activity Assays: Mechanistic Insights & Protocol Optimization

Executive Summary

This technical guide details the design, optimization, and validation of fluorogenic assays for Histone Deacetylase (HDAC) activity.[1] Unlike colorimetric methods, fluorogenic assays offer high sensitivity and dynamic range, making them the gold standard for High-Throughput Screening (HTS) and kinetic profiling. However, the reliability of these assays hinges on a precise understanding of the two-step enzymatic mechanism and the isoform-specific substrate requirements .

This guide is written for researchers requiring a robust, self-validating system for measuring HDAC activity and screening inhibitors.

Part 1: Mechanistic Principles

The core of the fluorogenic HDAC assay is a coupled-enzyme reaction . It is not a direct measurement of deacetylation but rather a measurement of the susceptibility of the product to proteolytic cleavage.

The Two-Step Mechanism[2][3]

-

Deacetylation (The Limiting Step): The HDAC enzyme removes the acetyl group from the

-amino group of a lysine residue linked to a fluorophore (typically 7-Amino-4-methylcoumarin, AMC).[2][3] The acetylated substrate is not a substrate for the developer enzyme. -

Proteolytic Cleavage (The Reporting Step): A "Developer" solution is added.[4][5][6][7] This contains a peptidase (usually Trypsin) and a potent HDAC inhibitor (e.g., Trichostatin A). The Trypsin recognizes only the deacetylated lysine and cleaves the amide bond, releasing the free fluorophore.

Visualization of Reaction Pathway

The following diagram illustrates the strict sequential dependency of the assay.

Figure 1: The sequential two-step mechanism. Note that the Developer (Trypsin) cannot cleave the substrate until the HDAC has removed the acetyl group.

Part 2: Substrate Selection Strategy

Selecting the correct substrate is the single most critical decision in assay design. Using a generic substrate for Class IIa HDACs will result in false negatives due to their unique active site catalytic tyrosine (Tyr742 in HDAC4), which renders them poor deacetylases for standard acetyl-lysine.

Substrate Specificity Matrix

| Substrate Class | Chemical Structure | Target Isoforms | Kinetic Properties |

| Standard (General) | Boc-Lys(Ac)-AMC | Class I (1, 2, 3), Class IIb (6) | High |

| Class IIa Selective | Boc-Lys(Tfa)-AMC | Class IIa (4, 5, 7, 9) | Contains a Trifluoroacetyl group. Class IIa HDACs process Tfa >1000x faster than Ac. |

| Class I Selective | Boc-Lys(Pro)-AMC | Class I (Specifically 1, 2, 3) | Proline residue confers specificity, excluding HDAC6. |

| High Sensitivity | (Ac-Lys)2-R110 | Pan-HDAC | Uses Rhodamine 110 (Green). Excitation/Emission (485/530 nm) reduces interference from autofluorescent compounds compared to AMC (Blue). |

Part 3: Experimental Protocol & Workflow

This protocol is designed for a 96-well plate format using recombinant HDAC enzymes.

Reagents

-

Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

, 0.1 mg/mL BSA.-

Note: BSA is critical to prevent enzyme adsorption to the plastic.

-

-

Substrate Stock: 10 mM Boc-Lys(Ac)-AMC in DMSO.

-

Developer Solution: 10 mg/mL Trypsin + 2

M Trichostatin A (TSA) in Assay Buffer.

Step-by-Step Workflow

-

Enzyme Priming: Dilute HDAC enzyme in Assay Buffer to 2x the desired final concentration. Dispense 25

L into wells. -

Compound Addition: Add 1-2

L of test inhibitor (in DMSO). Incubate for 15 minutes at room temperature (RT) to allow inhibitor binding ( -

Reaction Initiation: Dilute Substrate to 2x concentration (typically 20-50

M) in Assay Buffer. Add 25 -

Incubation: Incubate at 37°C for 30–60 minutes.

-

Validation: Ensure the reaction remains linear during this time (see Part 4).

-

-

Development (Stop & Read): Add 50

L of Developer Solution .-

Mechanism:[7] TSA stops the HDAC reaction instantly; Trypsin cleaves the deacetylated product.

-

-

Signal Maturation: Incubate 15 minutes at RT.

-

Detection: Measure Fluorescence.

Workflow Diagram

Figure 2: Standard plate-based workflow for inhibitor screening (

Part 4: Validation & Troubleshooting (Self-Validating Systems)

To ensure scientific integrity, every assay plate must include specific controls to rule out artifacts.

The "Trypsin Control" (Crucial)

Many small molecule inhibitors (especially hydroxamates or peptides) can inhibit Trypsin. If your compound inhibits Trypsin, the signal will decrease, mimicking HDAC inhibition (False Positive).

-

Validation Step: Incubate the deacetylated standard (Boc-Lys-AMC) with the Developer and your test compound.

-

Result: If fluorescence decreases compared to DMSO control, your compound inhibits the developer, not the HDAC.

Linearity & Determination

Do not pick an arbitrary substrate concentration.

-

Perform a Michaelis-Menten curve (Velocity vs. [Substrate]).

-

Select a substrate concentration near the

(typically 10-50 -

Reasoning: At

, the assay is balanced to detect both competitive and non-competitive inhibitors effectively.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| High Background Signal | Substrate degradation or contamination | Store substrate at -20°C; protect from light. Check buffer pH. |

| No Signal (Class IIa) | Wrong Substrate | Switch from Acetyl-Lys to Trifluoroacetyl-Lys . |

| Signal Decrease in "No Enzyme" Wells | Fluorescence Quenching | The compound absorbs light at 360/460nm. Switch to R110 (Green) substrate. |

| Low Z' Factor (< 0.5) | Pipetting error or low enzyme activity | Increase enzyme concentration; add 0.01% Triton X-100 to reduce sticking. |

References

-

Wegener, D., et al. (2003). "A fluorogenic histone deacetylase assay well suited for high-throughput activity screening."[1][9][10][11] Chemistry & Biology.

- Foundational paper describing the Boc-Lys(Ac)-AMC mechanism.

-

Bradner, J.E., et al. (2010). "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology.

- Authoritative source on isoform specificity and substr

-

Lahm, A., et al. (2007). "Unraveling the hidden catalytic activity of vertebrate class IIa histone deacetylases." PNAS.

- Explains the structural reason why Class IIa HDACs require trifluoroacetyl substr

-

Heltweg, B., et al. (2004). "Isoform specific fluorogenic HDAC substrates." Journal of Biomolecular Screening.

- Details the optimization of substr

Sources

- 1. Improved fluorogenic histone deacetylase assay for high-throughput-screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. labbulletin.com [labbulletin.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. amsbio.com [amsbio.com]

- 9. researchgate.net [researchgate.net]

- 10. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Mechanism of Action for Boc-Lys(Tfa)-AMC Cleavage: A Technical Guide for Class IIa HDAC Assays

Executive Summary

The precise quantification of Histone Deacetylase (HDAC) activity is a critical bottleneck in epigenetic drug discovery. While Class I HDACs efficiently cleave standard acetylated lysine residues, Class IIa HDACs (HDAC4, 5, 7, and 9) exhibit remarkably low basal deacetylase activity due to a conserved active-site mutation. To overcome this, Boc-Lys(Tfa)-AMC (tert-butoxycarbonyl-L-lysine(ε-trifluoroacetyl)-7-amino-4-methylcoumarin) was engineered as a highly specialized fluorogenic substrate[]. This whitepaper dissects the two-step coupled enzymatic mechanism of Boc-Lys(Tfa)-AMC, explains the causality behind its structural design, and provides a self-validating protocol for robust high-throughput screening.

Chemical Anatomy and Substrate Engineering

The molecular architecture of Boc-Lys(Tfa)-AMC is purposefully designed to exploit the specific catalytic preferences of Class IIa HDACs and secondary developer proteases[].

-

Boc (tert-butyloxycarbonyl): An N-terminal protecting group that prevents non-specific exopeptidase degradation and enhances the substrate's stability and lipophilicity[].

-

Lys (Lysine): The core amino acid backbone that mimics the natural histone tail target.

-

Tfa (Trifluoroacetyl): The critical modification on the ε-amino group. Class IIa HDACs possess a Tyrosine-to-Histidine mutation in their catalytic pocket, rendering them inefficient at hydrolyzing standard acetyl groups[2]. The highly electronegative fluorine atoms in the Tfa group increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the zinc-activated water molecule in the HDAC active site[2].

-

AMC (7-amino-4-methylcoumarin): A fluorophore attached via an amide bond to the carboxyl terminus of the lysine. When bound, its fluorescence is quenched or shifted; upon cleavage, it becomes highly fluorescent[],[3].

The Two-Step Mechanism of Action

The cleavage of Boc-Lys(Tfa)-AMC is not a single-step process. Because the removal of the Tfa group occurs at the ε-amino side chain, it does not directly break the amide bond connecting the lysine to the AMC fluorophore. Therefore, a protease-coupled assay is strictly required[3],[4].

Phase 1: Enzymatic Detrifluoroacetylation (HDAC-Mediated)

The assay is initiated by incubating the target HDAC enzyme with the Boc-Lys(Tfa)-AMC substrate. The HDAC specifically recognizes and hydrolyzes the trifluoroacetyl group from the ε-amino side chain[2].

-

Reaction: Boc-Lys(Tfa)-AMC + H₂O

Boc-Lys-AMC + Trifluoroacetate. -

State: The resulting intermediate, Boc-Lys-AMC, remains non-fluorescent at the detection wavelengths because the AMC moiety is still covalently linked to the lysine carboxyl group[3].

Phase 2: Proteolytic Cleavage (Trypsin-Mediated)

To generate a readable signal, a "developer" enzyme—typically the endopeptidase Trypsin—is introduced. Trypsin's S1 specificity pocket strictly requires a positively charged, unmodified primary amine (such as the free ε-amino group of lysine) to anchor the substrate[3].

-

Causality: Trypsin cannot cleave the intact Boc-Lys(Tfa)-AMC because the bulky Tfa group sterically and electronically blocks recognition. It only cleaves the deacetylated intermediate (Boc-Lys-AMC)[3],[4].

-

Reaction: Boc-Lys-AMC + H₂O

Boc-Lys + Free AMC.

Phase 3: Fluorescent Emission

The liberated AMC molecule undergoes a shift in its electronic state, resulting in intense fluorescence when excited by UV light[5].

Two-step enzymatic cleavage of Boc-Lys(Tfa)-AMC yielding fluorescent AMC.

Quantitative Data Summaries

To ensure assay precision, researchers must align the substrate choice with the specific HDAC class and calibrate their instrumentation to the correct photophysical properties[3],[5],[6].

Table 1: Substrate Specificity & Enzyme Kinetics

| Substrate | Target Enzyme Class | Primary Cleavage Mechanism | Relative Catalytic Efficiency |

| Boc-Lys(Tfa)-AMC | Class IIa (HDAC4, 5, 7, 9), HDAC8 | Detrifluoroacetylation | High (Due to electrophilic Tfa) |

| Boc-Lys(Ac)-AMC | Class I (HDAC1, 2, 3), Class IIb | Deacetylation | Low for Class IIa |

Table 2: Photophysical Properties of the AMC Fluorophore

| State | Excitation Wavelength (λex) | Emission Wavelength (λem) | Signal Status |

| Amide-Bound (Intact) | ~330 nm | ~390 nm | Quenched at target λ |

| Free AMC (Cleaved) | 355 - 360 nm | 440 - 460 nm | Highly Fluorescent |

Self-Validating Experimental Protocol

A robust assay must differentiate true HDAC inhibition from off-target developer (Trypsin) inhibition. The following protocol integrates a Self-Validating Matrix to guarantee data integrity[4],[5].

Reagents Required:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA.

-

Substrate: 50 µM Boc-Lys(Tfa)-AMC (Final concentration).

-

Developer Solution: 1 mg/mL Trypsin + 2 µM Trichostatin A (TSA) or SAHA (HDAC inhibitors)[4],[6].

Step-by-Step Methodology:

-

Matrix Setup (Plate Preparation):

-

Test Wells: Target compound + Recombinant HDAC4/5/7.

-

Control A (Background): Buffer + Substrate (No enzyme).

-

Control B (Max Signal): Vehicle (DMSO) + Recombinant HDAC + Substrate.

-

Control C (HDAC Validation): Reference HDAC Inhibitor (e.g., TMP269) + HDAC + Substrate.

-

Control D (Developer Validation): Test compound + Boc-Lys-AMC standard (Validates that the test compound does not inhibit Trypsin).

-

-

Primary Incubation (Detrifluoroacetylation):

-

Enzymatic Quench & Development:

-

Causality Check: Add 50 µL of the Developer Solution (Trypsin + TSA) to all wells[6]. The TSA instantly halts the HDAC reaction, ensuring the primary kinetic window is strictly controlled, while Trypsin begins cleaving the accumulated Boc-Lys-AMC[4].

-

Incubate at room temperature for 10–15 minutes to allow complete Trypsin cleavage[4].

-

-

Signal Acquisition:

Step-by-step workflow for the protease-coupled HDAC fluorogenic assay.

References

Sources

- 2. US20090136979A1 - Class IIA Histone Deacetylase (HDAC) Substrate - Google Patents [patents.google.com]

- 3. In-Cell Testing of Zinc-Dependent Histone Deacetylase Inhibitors in the Presence of Class-Selective Fluorogenic Substrates: Potential and Limitations of the Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Thioester derivatives of the natural product psammaplin A as potent histone deacetylase inhibitors [beilstein-journals.org]

- 5. Developing HDAC4-Selective Protein Degraders To Investigate the Role of HDAC4 in Huntington’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Boc-Lys(Tfa)-AMC: A Fluorogenic Substrate for Characterizing Lysine Deacetylase Activity

In the landscape of drug discovery and fundamental biological research, the precise measurement of enzyme activity is a cornerstone of progress. This guide provides a comprehensive technical overview of Nα-Boc-Nε-trifluoroacetyl-L-lysine-7-amido-4-methylcoumarin, commonly known as Boc-Lys(Tfa)-AMC. We will delve into the core mechanism, applications, and a validated experimental protocol, moving beyond simple instructions to explain the causal-driven choices that ensure data integrity and reproducibility. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for studying Class III histone deacetylases (HDACs), known as sirtuins (SIRTs), and other related enzymes.

The Core Directive: A Two-Step Enzymatic Cascade to Unleash Fluorescence

The utility of Boc-Lys(Tfa)-AMC lies in its design as a "pro-fluorophore," a molecule that becomes fluorescent only after a specific enzymatic reaction. The assay operates on a two-stage, protease-coupled principle.[1][2]

-

Deacylation by the Target Enzyme: In its native state, the 7-amido-4-methylcoumarin (AMC) fluorophore is attached to the lysine and is non-fluorescent. The trifluoroacetyl (Tfa) group on the lysine's epsilon-amine serves as a substrate for lysine deacetylases. Sirtuins, which are NAD+-dependent enzymes, remove this Tfa group.[3][4] This initial reaction is the specific, activity-dependent step being measured.

-

Proteolytic Cleavage by a Developer: The product of the first reaction, Boc-Lys-AMC, is now a substrate for a developer enzyme, typically trypsin. Trypsin recognizes and cleaves the peptide bond C-terminal to the now-unmodified lysine residue. This cleavage liberates the free AMC fluorophore.

Once released, free AMC exhibits strong fluorescence when excited with light at approximately 340-360 nm, with an emission maximum around 440-460 nm.[4][5] The measured fluorescence intensity is directly proportional to the amount of AMC released, which in turn is a direct measure of the deacetylase activity of the target enzyme.

Caption: The two-step mechanism of fluorescence generation by Boc-Lys(Tfa)-AMC.

Field-Proven Applications in Research & Development

The robust and sensitive nature of this assay makes it a workhorse for several critical applications in the study of lysine deacetylases.

-

High-Throughput Screening (HTS): The simple, plate-based format is highly amenable to automation, making it ideal for screening large compound libraries to identify novel inhibitors or activators of sirtuins.[6] This is a foundational step in early-stage drug discovery.

-

Enzyme Kinetics and Mechanistic Studies: Boc-Lys(Tfa)-AMC is widely used to determine key kinetic parameters (Kcat, Km) of purified enzymes.[][8] This allows for a deep understanding of an enzyme's catalytic efficiency and how it is affected by mutations or potential drug candidates.

-

Inhibitor Potency Determination (IC50): The assay provides a reliable method for quantifying the potency of inhibitory compounds by generating dose-response curves and calculating IC50 values.[3][8]

A Self-Validating Protocol for SIRT1 Activity Measurement

This protocol is designed as a self-validating system. The inclusion of specific controls is not optional; it is essential for interpreting the results with confidence and ensuring the observed signal is a true measure of SIRT1 activity.

Core Materials:

-

Purified, active SIRT1 enzyme

-

Boc-Lys(Tfa)-AMC substrate

-

NAD+ (Sirtuin co-factor)

-

SIRT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer Solution (Trypsin in a suitable buffer)

-

Nicotinamide (a known pan-sirtuin inhibitor for control)

-

Black, opaque 96-well microplates (to minimize light scatter)

-

Fluorescence microplate reader

Experimental Workflow:

Sources

- 1. Boc-Lys(Tfa)-AMC | CymitQuimica [cymitquimica.com]

- 2. Bachem Boc-Lys(Tfa)-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 3. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]

- 8. explorationpub.com [explorationpub.com]

Unlocking Class IIa HDAC Activity: A Comprehensive Guide to Boc-Lys(Tfa)-AMC Excitation, Emission, and Assay Mechanics

Executive Summary

The quantification of Histone Deacetylase (HDAC) activity is a cornerstone of epigenetic research and neurodegenerative drug discovery. While Class I HDACs readily cleave standard acetylated substrates, Class IIa HDACs (HDAC4, 5, 7, and 9) present a unique biochemical challenge due to their restricted active sites. Boc-Lys(Tfa)-AMC (tert-butyl N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-[(2,2,2-trifluoroacetyl)amino]hexan-2-yl]carbamate) is an advanced, highly specific fluorogenic substrate engineered to bypass this catalytic bottleneck.

This technical whitepaper provides an in-depth analysis of the photophysical properties, structural causality, and self-validating experimental workflows required to successfully deploy Boc-Lys(Tfa)-AMC in high-throughput screening (HTS) and kinetic assays.

Core Chemical and Photophysical Properties

Boc-Lys(Tfa)-AMC is a synthetic amino acid derivative combining a Boc-protected lysine backbone, a trifluoroacetyl (Tfa) sidechain modification, and a 7-amino-4-methylcoumarin (AMC) fluorophore .

The Causality of the Tfa Modification

Why use a trifluoroacetyl (Tfa) group instead of a standard acetyl group? Class IIa HDACs possess a critical Tyrosine-to-Histidine evolutionary substitution in their catalytic pocket. This structural shift renders them highly inefficient at cleaving standard acetyl groups, often exhibiting turnover rates 1,000-fold lower than Class I HDACs. The Tfa group solves this. The highly electronegative fluorine atoms withdraw electron density from the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack by the zinc-activated water molecule in the HDAC active site. This chemical substitution restores robust catalytic turnover, enabling precise, real-time readout of Class IIa activity.

Excitation and Emission Spectra

The AMC fluorophore is heavily quenched when its amine group is conjugated via an amide bond to the lysine residue. Upon proteolytic cleavage, free AMC is released, yielding a brilliant blue fluorescence.

Table 1: Photophysical and Chemical Properties of Boc-Lys(Tfa)-AMC

| Property | Value |

| CAS Number | 97885-44-4 |

| Target Enzymes | Class IIa HDACs (HDAC4, 5, 7, 9), HDAC8 |

| Excitation Peak ( | 355 nm – 380 nm (Optimal: 355 nm) |

| Emission Peak ( | 440 nm – 460 nm (Optimal: 460 nm) |

| Stokes Shift | ~80 nm – 105 nm |

| Fluorophore Released | 7-Amino-4-methylcoumarin (AMC) |

Mechanistic Causality: The Two-Step Protease-Coupled Assay

Boc-Lys(Tfa)-AMC cannot generate fluorescence through HDAC activity alone. HDACs are deacylases, not proteases; they remove the Tfa group but leave the AMC moiety attached to the lysine backbone. Therefore, the assay requires a two-step protease-coupled mechanism .

-

Step 1 (De-trifluoroacetylation): The Class IIa HDAC removes the Tfa group from the

-amino group of the lysine. The intermediate (Boc-Lys-AMC) remains non-fluorescent. -

Step 2 (Proteolytic Cleavage): A secondary developer enzyme (typically Trypsin) is introduced. Trypsin specifically recognizes the newly unmodified basic lysine sidechain and cleaves the adjacent amide bond, liberating the highly fluorescent free AMC. Crucially, Trypsin cannot cleave the substrate if the Tfa group is still attached.

Figure 1: Two-step protease-coupled mechanism of Boc-Lys(Tfa)-AMC yielding fluorescent AMC.

Experimental Protocol: A Self-Validating System

To ensure absolute scientific integrity, the assay must be designed as a self-validating system. The following protocol outlines a 384-well microtiter plate format optimized for EnVision plate readers.

The Causality of the "Stop/Developer" Mix

Why mix a potent pan-HDAC inhibitor (like Trichostatin A or SAHA) into the Trypsin developer?

If Trypsin and HDAC are active simultaneously, the enzyme kinetics become mathematically convoluted, making it impossible to calculate accurate

Figure 2: Self-validating high-throughput workflow for the Boc-Lys(Tfa)-AMC HDAC activity assay.

Step-by-Step Methodology

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

, 0.1% BSA. -

Substrate Stock: 10 mM Boc-Lys(Tfa)-AMC in anhydrous DMSO.

-

Developer Mix: 1 mg/mL Trypsin + 2 µM Trichostatin A (TSA) in Assay Buffer.

-

-

Primary Reaction: Add 10 µL of recombinant Class IIa HDAC (e.g., HDAC4) to the designated wells. Add 10 µL of 2x Boc-Lys(Tfa)-AMC substrate (final concentration typically 10–50 µM, ensuring linear kinetics).

-

Primary Incubation: Incubate the microtiter plate at 37°C for 60 minutes.

-

Secondary Reaction (Cleavage): Add 10 µL of the Developer Mix to all wells to simultaneously halt HDAC activity and initiate AMC cleavage.

-

Secondary Incubation: Incubate at room temperature for 20 minutes protected from light.

-

Data Acquisition: Read fluorescence at

= 355 nm and

Table 2: Reagent Volume Matrix (30 µL Total Volume Format)

| Component | Full Reaction (µL) | No-Enzyme Control (µL) | Inhibitor Control (µL) |

| Assay Buffer | 0 | 10 | 0 |

| HDAC Enzyme (2x) | 10 | 0 | 10 (Pre-incubated with drug) |

| Substrate (2x) | 10 | 10 | 10 |

| Developer Mix | 10 | 10 | 10 |

Data Interpretation and Troubleshooting

A robust assay relies on strict control parameters to rule out auto-hydrolysis or developer failure.

Table 3: Assay Control Matrix and Troubleshooting

| Control Type | Expected Signal | Diagnostic Purpose & Troubleshooting |

| Full Reaction | High | Establishes maximum baseline activity ( |

| No-Enzyme Control | Low (Background) | Validates substrate stability. High background indicates auto-hydrolysis of the substrate; ensure stock is stored at -20°C in anhydrous DMSO. |

| No-Developer Control | Low (Background) | Confirms fluorescence strictly depends on the secondary cleavage step. High signal indicates free AMC contamination in the substrate stock. |

| Inhibitor Control | Low (Background) | Proves signal is specifically driven by HDAC catalytic activity. Failure to suppress signal indicates an issue with the inhibitor stock or a non-specific protease contaminant. |

References

-

Macabuag, N., Esmieu, W., Breccia, P., Jarvis, R., Blackaby, W., Lazari, O., ... & Doherty, E. (2022). Developing HDAC4-Selective Protein Degraders To Investigate the Role of HDAC4 in Huntington’s Disease Pathology. Journal of Medicinal Chemistry, 65(18), 12445–12459.[Link]

Trifluoroacetyl-Lysine Fluorogenic Substrates: A Technical Guide

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals Focus: Class IIa HDACs (HDAC4, 5, 7, 9), Sirtuins, and Enzymatic Profiling[1]

Executive Summary: The Class IIa Paradox

In the landscape of histone deacetylases (HDACs), Class IIa enzymes (HDAC4, 5, 7, 9) present a biochemical paradox. Unlike Class I HDACs (HDAC1, 2, 3) which exhibit robust hydrolytic activity toward acetylated lysine (

Trifluoroacetyl-lysine (Tfa-Lys) substrates are the chemical biology solution to this paradox. The highly electronegative trifluoromethyl group destabilizes the amide bond, compensating for the lack of transition-state stabilization in the Class IIa active site. Consequently, Tfa-Lys fluorogenic substrates are the gold standard for quantifying the intrinsic catalytic activity of Class IIa HDACs, distinguishing them from the Class I enzymes they often complex with in vivo.

Mechanism of Action & Assay Logic

The Fluorogenic "Gain-of-Signal" Mechanism

Most Tfa-Lys assays utilize a two-step protease-coupled system . The fluorophore (typically 7-Amino-4-methylcoumarin, AMC) is coupled to the C-terminus of the lysine.[2]

-

Step 1 (Deacetylation): The HDAC enzyme hydrolyzes the trifluoroacetyl group from the

-amino group of the lysine. -

Step 2 (Development): A developer protease (Trypsin) is added.[3] Trypsin specifically recognizes the free positively charged lysine and cleaves the amide bond releasing the fluorophore.

-

Crucial Note: Trypsin cannot cleave the amide bond if the lysine is still modified (Tfa-Lys or Ac-Lys). Thus, fluorescence is strictly proportional to deacetylation.

-

Reaction Pathway Diagram

The following diagram illustrates the kinetic pathway and the chemical logic of the assay.

Caption: Two-step fluorogenic assay mechanism. Fluorescence release is dependent on the sequential action of the HDAC (de-protection) and Trypsin (fluorophore release).

Catalog of Trifluoroacetyl-Lysine Substrates

The following table consolidates the primary substrates used in high-throughput screening (HTS) and mechanistic profiling.

| Substrate Name | Structure / Sequence | Target Specificity | Key Application |

| Boc-Lys(Tfa)-AMC | tert-Butyloxycarbonyl-Lys( | HDAC4, 5, 7, 9 (Primary)HDAC8 (Secondary)Sirtuins (NAD+ dep.) | Industry Standard. The primary tool for screening Class IIa inhibitors (e.g., TMP195). High |

| Ac-Lys(Tfa)-AMC | Acetyl-Lys( | Class IIa HDACs | Alternative to Boc. Smaller N-terminal cap may alter cell permeability or active site fit slightly, but generally interchangeable with Boc for purified enzymes. |

| Tfa-Peptide-AMC | Ac-LGK(Tfa) -AMC | HDAC Class IIa | Peptide-based substrate. Provides distal interactions for the enzyme surface, potentially increasing affinity ( |

| H3K9(Tfa)-AMC | Peptide sequence derived from Histone H3 | Sirtuins / HDAC Class IIa | Used when studying biological context or "reader" domain influence, though kinetic efficiency is often lower than Boc-Lys(Tfa)-AMC. |

Specificity Matrix

It is critical to understand that "Specific" does not mean "Exclusive".

-

Class IIa (HDAC4/5/7/9): High activity on Tfa-Lys; negligible activity on Ac-Lys.

-

Class I (HDAC1/2/3): High activity on Ac-Lys; negligible activity on Tfa-Lys.

-

HDAC8: An outlier Class I enzyme.[4] It shows significant activity on both Ac-Lys and Tfa-Lys.

-

Sirtuins: Can deacetylate Tfa-Lys but require NAD+ .[5] If you omit NAD+ from the buffer, Sirtuin activity is silenced, allowing specific measurement of Class IIa HDACs in complex lysates.

Experimental Protocol: Class IIa Profiling

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

-

Additive: 0.1 mg/mL BSA (prevents enzyme loss to plastic).

-

Critical:Do NOT add NAD+ unless you intend to measure Sirtuins.

-

-

Substrate Stock: Dissolve Boc-Lys(Tfa)-AMC in DMSO to 10-50 mM. Store at -80°C. Avoid repeated freeze-thaw cycles (hydrolysis risk).

-

Developer: Trypsin solution (typically 1-5 mg/mL) in assay buffer.

Workflow (384-well Plate Format)

-

Enzyme Addition: Dispense 10-20 ng of purified HDAC4/5/7/9 (or lysate) into wells.

-

Compound Treatment: Add test inhibitors (e.g., TMP195) and incubate for 15 mins at RT.

-

Substrate Initiation: Add Boc-Lys(Tfa)-AMC (Final conc: 10-50 µM, near

) to start the reaction.-

Kinetic Mode: Read fluorescence (Ex 355nm / Em 460nm) immediately if using a continuous developer (rare for Tfa).

-

Endpoint Mode (Standard): Incubate for 30-60 mins at 37°C.

-

-

Development: Add 2x volume of Developer/Stop Solution (Trypsin + HDAC Inhibitor like Panobinostat/SAHA).

-

Why add inhibitor? To stop the HDAC reaction instantly so the development phase measures a fixed timepoint.

-

-

Read: Incubate 15 mins at RT to allow Trypsin to cleave the free lysine. Read Fluorescence.

Troubleshooting & Scientific Validation

Signal Linearity

The most common error is Trypsin saturation . If the HDAC is too active, it generates more free lysine than the Trypsin can clear in the development window.

-

Validation: Run a standard curve of Boc-Lys-AMC (the deacetylated product) vs. Fluorescence. Ensure your assay signal falls within the linear range of this curve.

Distinguishing Intrinsic vs. Complexed Activity

In cellular lysates, Class IIa HDACs often recruit HDAC3 (Class I) via the SMRT/N-CoR complex.

-

The Trap: If you use a standard Acetyl-Lys substrate, you are measuring the recruited HDAC3, not the Class IIa enzyme.

-

The Solution: Use Boc-Lys(Tfa)-AMC .[6][][8] HDAC3 cannot cleave Tfa efficiently. Therefore, any signal generated on Tfa-Lys comes from the Class IIa catalytic domain (or HDAC8/Sirtuins, which can be ruled out by inhibitors/cofactors).

Selectivity Logic Diagram

Caption: Decision tree for substrate selection. Tfa-Lys + No NAD+ is the specific condition for isolating Class IIa activity.

References

-

Lahm, A., et al. (2007). Unraveling the hidden catalytic activity of vertebrate class IIa histone deacetylases. Proceedings of the National Academy of Sciences, 104(44), 17335-17340. Link

-

Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology, 6(3), 238-243. Link

-

Lobera, M., et al. (2013). Selective class IIa histone deacetylase inhibition via a nonchelating zinc-binding group. Nature Chemical Biology, 9(5), 319-325. Link

-

Schumpelick, T., et al. (2021). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. International Journal of Molecular Sciences, 22(11), 5863. Link

-

Riester, D., et al. (2004). A fluorescent substrate for class IIa histone deacetylases. Biochemical and Biophysical Research Communications, 324(3), 1116-1123. Link

Sources

- 1. Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and radiosynthesis of class-IIa HDAC inhibitor with high molar activity via repositioning the 18F-radiolabel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC8 Substrates: Histones and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interactions between sirtuins and fluorogenic small-molecule substrates offer insights into inhibitor design - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05824A [pubs.rsc.org]

- 6. Boc-Lys(Tfa)-AMC | CAS 97885-44-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Bachem Boc-Lys(Tfa)-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

A Comparative Analysis of Boc-Lys(Tfa)-AMC and Z-Lys(Tfa)-AMC for Protease Activity Profiling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of an appropriate fluorogenic substrate is paramount for the accurate and sensitive detection of protease activity. This guide provides a comprehensive technical comparison of two commonly utilized lysine-based fluorogenic substrates: Boc-Lys(Tfa)-AMC and Z-Lys(Tfa)-AMC. We delve into the fundamental chemical differences between the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) protecting groups and their implications for substrate performance in enzymatic assays. This document offers a detailed examination of their respective physicochemical properties, enzymatic specificities, and practical considerations for assay development. Furthermore, we provide validated experimental protocols and illustrative diagrams to empower researchers in making informed decisions for their specific applications in drug discovery and biomedical research.

Introduction: The Critical Role of Fluorogenic Substrates in Protease Research

Proteases, enzymes that catalyze the hydrolysis of peptide bonds, are integral to a vast array of physiological and pathological processes. Their dysregulation is a hallmark of numerous diseases, making them attractive targets for therapeutic intervention. The study of protease activity relies heavily on the use of sensitive and specific assays, with fluorogenic substrates being a cornerstone of modern enzymology. These substrates typically consist of a short peptide sequence recognized by the protease, linked to a fluorophore that is quenched in the intact molecule. Upon enzymatic cleavage, the fluorophore is released, resulting in a measurable increase in fluorescence that is directly proportional to protease activity.

This guide focuses on two such substrates, Boc-Lys(Tfa)-AMC and Z-Lys(Tfa)-AMC, which are designed to probe the activity of proteases that cleave C-terminal to a lysine residue. The core of our analysis lies in the comparison of the N-terminal protecting groups, Boc and Z, and their influence on the substrate's utility in various research contexts.

Physicochemical and Spectroscopic Properties

Both substrates share the same core structure: a lysine residue with a trifluoroacetylated (Tfa) ε-amino group, C-terminally coupled to 7-amino-4-methylcoumarin (AMC). The key distinction lies in the N-terminal α-amino protecting group.

| Property | Boc-Lys(Tfa)-AMC | Z-Lys(Tfa)-AMC |

| Full Name | tert-butyl N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-[(2,2,2-trifluoroacetyl)amino]hexan-2-yl]carbamate | Benzyl N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-[(2,2,2-trifluoroacetyl)amino]hexan-2-yl]carbamate |

| Molecular Formula | C23H28F3N3O6 | C26H26F3N3O6 |

| Molecular Weight | 499.49 g/mol [1][2] | ~533.5 g/mol |

| Excitation (λex) | ~340-380 nm[3] | ~360-380 nm[3] |

| Emission (λem) | ~440-460 nm[4][3] | ~440-460 nm[3] |

| Appearance | White to off-white powder[2] | Not specified, likely a white solid |

| Storage | 2-8 °C[1] | -20 °C or below[3] |

Note: The molecular weight for Z-Lys(Tfa)-AMC is estimated based on its chemical structure, as specific supplier data was not found. Excitation and emission wavelengths are characteristic of the AMC fluorophore.

The Impact of N-Terminal Protecting Groups: A Head-to-Head Comparison

The choice between the Boc and Z protecting groups is not trivial and has significant implications for experimental design and data interpretation. Their distinct chemical properties influence substrate stability, solubility, and potential off-target interactions.

Chemical Stability and Deprotection

-

Boc (tert-butyloxycarbonyl) Group: The Boc group is known for its lability under acidic conditions. It is readily cleaved by acids such as trifluoroacetic acid (TFA).[5] This acid sensitivity is a key consideration in assay buffer selection, as a low pH could lead to non-enzymatic substrate degradation and a high background signal. However, it is stable to bases, nucleophiles, and catalytic hydrogenolysis.[5]

-

Z (Benzyloxycarbonyl) Group: In contrast, the Z group (also known as Cbz) is stable under acidic and basic conditions but is susceptible to removal by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst).[5] This stability across a wider pH range can be advantageous in certain assay conditions.

The orthogonality of these protecting groups is a fundamental principle in peptide synthesis, allowing for the selective removal of one in the presence of the other.[5]

Implications for Assay Design

The choice between Boc and Z protection can influence the robustness and reliability of a protease assay.

-

Buffer Compatibility: The acid-lability of the Boc group necessitates careful control of the assay buffer pH to avoid premature substrate cleavage. Buffers with a neutral to slightly alkaline pH are generally preferred for assays using Boc-protected substrates. The Z group's broader pH stability offers more flexibility in buffer selection.

-

Potential for Off-Target Effects: While specific studies on off-target effects of these particular substrates are limited, the chemical nature of the protecting groups can be a factor. The bulky and hydrophobic nature of both groups could potentially lead to non-specific interactions with other proteins in complex biological samples. It is always recommended to include appropriate controls, such as inhibitor-treated samples, to account for any non-enzymatic fluorescence changes.

Enzymatic Specificity and Kinetic Parameters

Both Boc-Lys(Tfa)-AMC and Z-Lys(Tfa)-AMC are designed as substrates for proteases that exhibit specificity for lysine at the P1 position. These include trypsin-like serine proteases and other endopeptidases that recognize and cleave after basic amino acid residues.

Quantitative Kinetic Data for Boc-Lys(Tfa)-AMC

A notable application of Boc-Lys(Tfa)-AMC is in a coupled assay for histone deacetylase 8 (HDAC8) activity. In this two-step assay, HDAC8 first deacetylates the trifluoroacetylated lysine. Subsequently, trypsin cleaves the deacetylated product, releasing the AMC fluorophore.[6] For this coupled assay system, the following kinetic parameters have been determined:

| Enzyme (in coupled assay) | Substrate | K_m (µM) | k_cat (s⁻¹) |

| HDAC8 | Boc-Lys(Tfa)-AMC | 8.9 ± 1.6 | 0.034 ± 0.002 |

Data from a continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors.[6]

It is important to note that these parameters reflect the overall rate of the coupled reaction and not the direct cleavage of Boc-Lys(Tfa)-AMC by a single protease.

Inferred Performance of Z-Lys(Tfa)-AMC

Experimental Protocols

The following protocols provide a general framework for utilizing these substrates in a 96-well plate format. It is crucial to optimize assay conditions, such as enzyme and substrate concentrations, for each specific protease and experimental setup.

General Fluorometric Protease Assay

This protocol can be adapted for both Boc-Lys(Tfa)-AMC and Z-Lys(Tfa)-AMC.

Materials:

-

Protease of interest

-

Boc-Lys(Tfa)-AMC or Z-Lys(Tfa)-AMC

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂)

-

DMSO (for substrate stock solution)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Substrate Stock Solution: Dissolve the substrate in DMSO to a concentration of 10 mM. Store in aliquots at -20°C, protected from light.

-

Prepare Working Solutions:

-

Dilute the protease to the desired concentration in Assay Buffer.

-

Dilute the substrate stock solution in Assay Buffer to the desired final concentration (typically in the range of 10-100 µM).

-

-

Set up the Reaction:

-

Add 50 µL of the diluted enzyme solution to the wells of the 96-well plate.

-

For negative controls, add 50 µL of Assay Buffer without the enzyme.

-

To initiate the reaction, add 50 µL of the diluted substrate solution to each well.

-

-

Incubation and Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes, using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Plot the relative fluorescence units (RFU) against time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

Subtract the V₀ of the negative control from the V₀ of the enzyme-containing wells.

-

Coupled Assay for HDAC Activity (Example with Boc-Lys(Tfa)-AMC)

This protocol is based on the established method for measuring HDAC8 activity.[6]

Materials:

-

HDAC enzyme (e.g., recombinant HDAC8)

-

Boc-Lys(Tfa)-AMC

-

Trypsin

-

HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 75 mM KCl)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of Boc-Lys(Tfa)-AMC (10 mM in DMSO).

-

Prepare a stock solution of Trypsin (e.g., 1 mg/mL in appropriate buffer).

-

Dilute HDAC enzyme and Boc-Lys(Tfa)-AMC in HDAC Assay Buffer to desired concentrations.

-

-

Set up the Reaction:

-

In a 96-well plate, combine the HDAC enzyme and any potential inhibitors and incubate for a defined period (e.g., 1 hour at 30°C).

-

Prepare a Master Mix containing Boc-Lys(Tfa)-AMC and trypsin in HDAC Assay Buffer.

-

Initiate the reaction by adding the Master Mix to the wells containing the HDAC enzyme.

-

-

Measurement and Analysis:

-

Immediately begin monitoring the increase in fluorescence at Ex/Em of ~340/460 nm in a microplate reader.

-

Calculate the reaction rates as described in the general protocol.

-

Visualization of Workflows and Concepts

General Protease Assay Workflow

Caption: A generalized workflow for a fluorometric protease assay using AMC-based substrates.

Conceptual Comparison of Boc and Z Protecting Groups

Caption: A diagram highlighting the key chemical stability differences between Boc and Z protecting groups.

Applications in Signaling Pathways and Drug Discovery

Proteases that cleave after lysine residues play critical roles in various signaling pathways. The ability to specifically measure the activity of these enzymes is crucial for understanding disease pathogenesis and for the development of targeted therapeutics.

-

Ubiquitination and Deubiquitination: The ubiquitin-proteasome system is a major pathway for protein degradation. Deubiquitinating enzymes (DUBs), many of which are proteases, cleave ubiquitin from target proteins, often at lysine residues.[7] Substrates like Boc-Lys(Tfa)-AMC and Z-Lys(Tfa)-AMC could potentially be adapted to study the activity of certain DUBs.

-

Kallikrein-related Peptidases (KLKs): The KLK family of serine proteases is involved in a wide range of physiological processes, and their dysregulation is implicated in cancer and inflammatory diseases. Several KLKs exhibit trypsin-like activity, cleaving after arginine or lysine residues.[8]

-

Caspase-mediated Apoptosis: While caspases are primarily known for cleaving after aspartic acid residues, some non-canonical cleavage events involving lysine have been reported. Furthermore, other proteases involved in the apoptotic cascade may exhibit lysine specificity.

-

Drug Discovery: These substrates are valuable tools for high-throughput screening (HTS) of protease inhibitors. By identifying compounds that reduce the rate of AMC release, researchers can pinpoint potential therapeutic candidates for diseases characterized by aberrant protease activity.

Conclusion and Future Directions

Both Boc-Lys(Tfa)-AMC and Z-Lys(Tfa)-AMC are valuable reagents for the study of lysine-specific proteases. The choice between them should be guided by the specific requirements of the experimental system.

-

Boc-Lys(Tfa)-AMC is a well-characterized substrate, particularly for coupled assays, with published kinetic data available. Its primary limitation is the acid-lability of the Boc group, which necessitates careful control of assay pH.

-

Z-Lys(Tfa)-AMC , while less characterized in the public literature, offers the advantage of greater stability across a wider pH range due to the Z-protecting group. This may be beneficial for assays conducted under acidic conditions or for long-term experiments where substrate stability is a concern.

Future research would benefit from a direct, side-by-side kinetic comparison of these two substrates against a panel of relevant proteases. Such studies would provide a more definitive guide to their relative merits and help researchers to select the optimal tool for their specific scientific questions. Additionally, the development of novel fluorogenic substrates with improved specificity and photophysical properties remains an active area of research with the potential to further enhance our understanding of protease function in health and disease.

References

- Boucher, D., Desroches, D., & Denault, J.-B. (2012). Caspase-7 uses RNA to enhance proteolysis of poly(ADP-ribose) polymerase 1 and other RNA-binding proteins. PNAS.

- Marek, M., et al. (2023). Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors. Exploratory Target Antitumor Therapy, 4, 447-459.

- Fischer, F., et al. (2025).

- Pinto, B. S., et al. (n.d.). Ubiquitin-Specific Proteases: Players in Cancer Cellular Processes. PMC.

- Bowers, P. M., et al. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. PMC.

- Sotiropoulou, G., et al. (n.d.).

-

Creative Biolabs. (n.d.). C-terminal Lysine Cleavage Assay Service. Retrieved from [Link]

-

Wikipedia. (n.d.). Ubiquitin. Retrieved from [Link]

- Bowers, P. M., et al. (2020).

- de Vries, E., et al. (n.d.).

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

- Broemer, M., & Vinkenborg, J. L. (2006). Carboxypeptidase M Cleaves the C-Terminal Lysine of Stromal Cell-Derived Factor-1α and Is Expressed by Human Bone Marrow Cells. Blood.

- de Oliveira, C. L. P., et al. (n.d.).

-

ResearchGate. (n.d.). Caspase-3-like cleavage activity assay. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Specificity studies on Kallikrein-related peptidase 7 (KLK7) and effects of osmolytes and glycosaminoglycans on its peptidase activity. Retrieved from [Link]

- Raijmakers, R., et al. (2010). Cleavage specificities of the brother and sister proteases Lys-C and Lys-N.

- Di Marco, M., et al. (n.d.). A Lysine Residue at the C-Terminus of MHC Class I Ligands Correlates with Low C-Terminal Proteasomal Cleavage Probability. PMC.

- de Veer, S. J., et al. (n.d.). Kallikreins - the melting pot of activity and function. PMC.

-

ResearchGate. (n.d.). Lysine residues 38-41 of caspase-7 promote the cleavage of PARP-1. Retrieved from [Link]

- Pierce, N. W., et al. (n.d.).

-

PNAS. (n.d.). Deubiquitinating enzyme amino acid profiling reveals a class of ubiquitin esterases. Retrieved from [Link]

-

Let's Talk Academy. (2025, April 13). Why Trypsin Cleavages at Arginine and Lysine Residue amino acid. Retrieved from [Link]

- Bally, I., et al. (n.d.).

- Kim, W., et al. (n.d.). Global analysis of lysine ubiquitination by ubiquitin remnant immunoaffinity profiling. PMC.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-Lys(Tfa)-AMC | CymitQuimica [cymitquimica.com]

- 3. Z-Ala-Lys-Arg-AMC - Echelon Biosciences [echelon-inc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In-Depth Characterization of Apoptosis N-Terminome Reveals a Link Between Caspase-3 Cleavage and Posttranslational N-Terminal Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. explorationpub.com [explorationpub.com]

- 7. Ubiquitin - Wikipedia [en.wikipedia.org]

- 8. Kallikreins - the melting pot of activity and function - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability and Storage of Boc-Lys(Tfa)-AMC in DMSO

This guide details the stability profile, degradation mechanisms, and optimal storage protocols for Boc-Lys(Tfa)-AMC (CAS 97885-44-4) in Dimethyl Sulfoxide (DMSO).[1]

Executive Summary

Boc-Lys(Tfa)-AMC is a specialized fluorogenic substrate primarily used to assay Class IIa Histone Deacetylases (HDACs) and Sirtuins .[1] Unlike standard acetylated substrates, the trifluoroacetyl (Tfa) group introduces unique stability challenges.[1]

While DMSO is the standard solvent for this hydrophobic compound, it presents two critical threats to assay integrity: hygroscopicity-induced hydrolysis and oxidative degradation .[1] Improper storage leads to two distinct failure modes:

-

High Background Fluorescence: Direct hydrolysis of the AMC fluorophore.[1]

-

False Positive Signal: Spontaneous hydrolysis of the Tfa group, mimicking HDAC activity in protease-coupled assays.[1]

This guide provides a mechanistic understanding of these failures and a validated protocol to maintain substrate integrity for up to 6 months.

Chemical Profile & Mechanism of Action[2][3][4]

To understand stability, one must understand the assay architecture. Boc-Lys(Tfa)-AMC is rarely used in isolation; it is part of a two-step coupled assay .[1]

-

Step 1 (Deacetylation): The HDAC enzyme removes the Tfa group from the

-amino group of the lysine. -

Step 2 (Development): A developer protease (typically Trypsin) recognizes the exposed Lysine residue and cleaves the amide bond releasing the fluorophore (AMC).[1]

Crucial Insight: The developer protease cannot cleave the substrate while the Tfa group is present due to steric and electronic hindrance. Therefore, chemical stability of the Tfa group is paramount. If the Tfa group falls off chemically (hydrolysis), the developer will cleave the molecule, generating a signal indistinguishable from enzymatic activity.

Diagram 1: Assay Mechanism & Failure Modes

The following diagram illustrates the intended enzymatic pathway versus the chemical degradation pathways that compromise data.

Figure 1: The "False Positive" Trap.[1] Note that chemical hydrolysis of the Tfa group creates the exact same intermediate as the enzyme, leading to erroneous IC50 data.

The DMSO Paradox: Stability Risks

DMSO is an excellent solvent for solubilizing Boc-Lys(Tfa)-AMC (solubility > 10 mM), but it is chemically aggressive.[1]

A. The Trifluoroacetyl (Tfa) Lability

The Tfa group contains three fluorine atoms.[1] These are highly electron-withdrawing, making the carbonyl carbon of the Tfa-amide bond more electrophilic than a standard acetyl group.[1]

-

Consequence: The Tfa group is significantly more susceptible to nucleophilic attack (hydrolysis) by trace water or bases than standard Boc-Lys(Ac)-AMC.[1]

-

Risk: Even 0.1% water content in DMSO can drive spontaneous deprotection over weeks at room temperature.[1]

B. Hygroscopicity

DMSO is hygroscopic; it absorbs atmospheric moisture rapidly.[1] A loosely capped vial can absorb enough water in 24 hours to initiate hydrolysis.[1]

-

Impact: Water attacks the Tfa-amide bond (Pathway A in Fig 1) or the AMC-amide bond (Pathway B).[1]

C. Freeze-Thaw Cycles

Repeated freezing and thawing causes condensation to form inside the tube, introducing water.[1] Furthermore, micro-precipitation of the peptide can occur, leading to heterogeneous concentrations in the stock solution.

Validated Storage Protocol

To ensure data integrity, follow this strict "Zero-Moisture" protocol.

Preparation of Stock Solution[5]

-

Solvent: Use only Anhydrous DMSO (Grade ≥ 99.9%, Water < 0.005%).[1] Do not use DMSO that has been opened and stored on a shelf for months.[1]

-

Concentration: Prepare a 10 mM to 50 mM stock. Higher concentrations are more stable as the relative molar ratio of potential contaminants (water) to substrate is lower.[1]

-

Dissolution: Vortex vigorously. If particles persist, sonicate briefly (max 30 seconds) in a water bath. Avoid heating above 30°C.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -80°C (Preferred) | Stops chemical hydrolysis kinetics almost completely.[1] |

| Alternative | -20°C (Acceptable for < 1 month) | Slower degradation, but Tfa hydrolysis may still occur slowly.[1] |

| Container | Amber, O-ring screw cap vials | Prevents photobleaching of AMC and moisture entry.[1] |

| Aliquoting | Single-use aliquots (e.g., 20-50 µL) | Eliminates freeze-thaw cycles.[1] |

| Desiccant | Store vial inside a bag with silica gel | Double barrier against freezer humidity.[1] |

Diagram 2: Handling Workflow

Figure 2: The "Single-Use" workflow is critical to prevent moisture accumulation.[1]

Quality Control & Troubleshooting

Before running a high-throughput screen, validate your stock.[1]

The "No-Enzyme" Control

Run a control well containing:

-

Developer Solution (Trypsin)

-

NO HDAC Enzyme [1]

Interpretation:

-

Low Signal: Stock is good.[1] The Tfa group is intact, protecting the substrate from Trypsin.

-

High Signal: Stock is degraded. The Tfa group has hydrolyzed during storage, allowing Trypsin to cleave the substrate. Discard the stock.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| High Background (t=0) | Free AMC present (Pathway B). | Check purity of powder or DMSO quality.[1] |

| Signal in Negative Control | Tfa Hydrolysis (Pathway A).[1] | Stock stored too long or wet DMSO used.[1] |

| Precipitation on Thaw | Moisture ingress / Low solubility.[1] | Warm to 37°C briefly; Vortex.[1] Use fresh DMSO next time. |

References

-

Bachem. (n.d.).[1][4][6][8] Boc-Lys(Tfa)-AMC Product Datasheet. Retrieved from [1]

-

Cayman Chemical. (2023).[1] Boc-Lys(Ac)-AMC Product Information & Stability. Retrieved from [1]

-

MedChemExpress. (2024).[1] Boc-Lys(Ac)-AMC Handling and Solubility Guide. Retrieved from

-

Wegener, D., et al. (2003).[1] A fluorogenic histone deacetylase assay well suited for high-throughput activity screening.[1] Chemistry & Biology. (Demonstrates the coupled assay principle).

-

Santa Cruz Biotechnology. (n.d.).[1] Boc-Lys(Tfa)-AMC Properties.[1][][6][7][8][9] Retrieved from [1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bachem Boc-Lys(Tfa)-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. Developing HDAC4-Selective Protein Degraders To Investigate the Role of HDAC4 in Huntington’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boc-Lys(Tfa)-AMC | CymitQuimica [cymitquimica.com]

- 7. Boc-Lys(Tfa)-AMC | CAS 97885-44-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemimpex.com [chemimpex.com]

Protocol for HDAC class IIa assay using Boc-Lys(Tfa)-AMC

An Application Scientist's Guide to the Fluorogenic Assay for HDAC Class IIa Activity Using Boc-Lys(Tfa)-AMC

This guide provides a comprehensive protocol and technical insights for measuring the enzymatic activity of Class IIa Histone Deacetylases (HDACs) using the fluorogenic substrate, Boc-Lys(Tfa)-AMC. The content is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step methodology but also the underlying scientific principles and validation strategies required for robust and reliable results.

Histone Deacetylases (HDACs) are a family of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation generally leads to chromatin compaction and transcriptional repression. HDACs are categorized into four classes, with Class IIa (comprising HDAC4, 5, 7, and 9) possessing distinct structural and enzymatic properties.

A key feature of vertebrate Class IIa HDACs is their remarkably low intrinsic catalytic activity on standard acetylated lysine substrates.[1][2] This is due to the substitution of a critical tyrosine residue in the active site, conserved in other HDACs, with a histidine.[2] Consequently, measuring the activity of these "pseudo-deacetylases" has been challenging. Research has revealed that these enzymes are significantly more efficient at removing bulkier acyl groups, such as the trifluoroacetyl group.[2] This has led to the adoption of substrates like Boc-Lys(Tfa)-AMC as specialized tools for selectively measuring the activity of Class IIa HDACs.[3][4][5][6]

Assay Principle: A Two-Step Fluorogenic System

The assay operates on a coupled, two-step enzymatic reaction that translates the deacylase activity of the HDAC enzyme into a quantifiable fluorescent signal. The use of a "developer" enzyme in the second step is a critical design feature that ensures signal is only generated upon successful deacylation by the HDAC.

-

Step 1: Deacylation by HDAC Class IIa: The HDAC enzyme recognizes and catalyzes the removal of the trifluoroacetyl group from the lysine residue of the non-fluorescent substrate, Boc-Lys(Tfa)-AMC. This reaction yields a deacetylated intermediate, Boc-Lys-AMC.

-

Step 2: Proteolytic Cleavage and Signal Generation: A developer solution, containing the protease trypsin, is added to the reaction. Trypsin specifically recognizes and cleaves the peptide bond on the C-terminal side of the now-unmodified lysine residue.[7][8][9][10] This cleavage event liberates the highly fluorescent 7-Amino-4-methylcoumarin (AMC) molecule.

The intensity of the resulting fluorescence, measured at an excitation wavelength of approximately 355 nm and an emission wavelength of 460 nm, is directly proportional to the amount of AMC released and, therefore, to the activity of the HDAC Class IIa enzyme.[11][12]

Caption: The two-step enzymatic principle of the HDAC Class IIa assay.

Materials and Reagents

Successful implementation of this assay requires high-quality reagents and calibrated equipment.

| Category | Item | Typical Specifications & Notes |

| Enzymes & Substrates | Recombinant Human HDAC Class IIa Enzyme (e.g., HDAC4, 5, or 7) | Procure from a reputable supplier. Note specific activity (U/mg). |

| Boc-Lys(Tfa)-AMC | Purity ≥98%. Store desiccated at -20°C. | |

| Trypsin (TPCK-treated recommended) | To prevent chymotrypsin activity. | |

| Buffers & Chemicals | HDAC Assay Buffer | 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA.[3] |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% purity. | |

| HDAC Inhibitor (Positive Control) | e.g., Trichostatin A (TSA) or Suberoylanilide Hydroxamic Acid (SAHA). | |

| Equipment & Consumables | Fluorescence Microplate Reader | Capable of excitation at ~355 nm and emission at ~460 nm. |

| Solid Black 96-well or 384-well Microplates | Low-fluorescence background plates are essential. | |

| Standard Laboratory Equipment | Calibrated pipettes, reagent reservoirs, incubators (30°C or 37°C). |

Experimental Protocol: A Step-by-Step Workflow

This protocol is optimized for a 96-well format for screening potential inhibitors. Volumes can be scaled down for a 384-well format.

Reagent Preparation

Proper reagent preparation is critical for assay consistency.

| Reagent | Stock Solution | Working Solution Preparation | Notes |

| Boc-Lys(Tfa)-AMC | 10 mM in DMSO | Dilute in HDAC Assay Buffer to 2X final concentration (e.g., 40 µM for a 20 µM final). | Prepare fresh daily. Protect from light. |

| HDAC Enzyme | As supplied (~0.1-1 mg/mL) | Dilute in cold HDAC Assay Buffer to a 2X final concentration determined by enzyme titration. | Keep on ice at all times. |

| Test Compounds | 10 mM in DMSO | Perform serial dilutions in DMSO, then dilute into Assay Buffer to a 5X or 10X final concentration. | Final DMSO concentration in the assay should not exceed 1%.[13] |

| Developer Solution | 10 mg/mL Trypsin in Assay Buffer | Dilute to 0.4 mg/mL in Assay Buffer. Add a pan-HDAC inhibitor (e.g., 2 µM TSA) to stop the initial reaction completely.[10][14] | Prepare fresh before use. |

Assay Procedure

The following workflow outlines the steps for setting up the assay plate.

Sources

- 1. Thermal shift engagement assay for Class IIA histone deacetylase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. mdpi.com [mdpi.com]

- 5. In-Cell Testing of Zinc-Dependent Histone Deacetylase Inhibitors in the Presence of Class-Selective Fluorogenic Substrates: Potential and Limitations of the Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boc-Lys(Tfa)-AMC | CAS 97885-44-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors [explorationpub.com]

- 10. explorationpub.com [explorationpub.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. HDAC Fluorogenic Assay Kit, Research Kits | CD BioSciences [epigenhub.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. benchchem.com [benchchem.com]

Application Note: Optimization of Trypsin Developer Concentration for the Boc-Lys(Tfa)-AMC Deacylase Assay

Introduction and Biochemical Rationale

Histone deacetylases (HDACs) and sirtuins are critical epigenetic regulators and highly sought-after therapeutic targets. While Class I HDACs efficiently cleave standard acetylated lysines, Class IIa HDACs (HDAC4, 5, 7, and 9) possess a unique active site topology that renders them highly inefficient at deacetylating standard substrates. Instead, they exhibit robust deacylase activity against bulkier, electron-withdrawing acyl groups, making Boc-Lys(Tfa)-AMC (trifluoroacetylated) the optimal fluorogenic substrate for these targets[1].

The Boc-Lys(Tfa)-AMC assay relies on a coupled, two-step enzymatic cascade. First, the deacylase removes the trifluoroacetyl (Tfa) group. Second, a "developer" protease—typically Trypsin—cleaves the amide bond of the resulting un-acylated Boc-Lys-AMC, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) reporter. Because trypsin cannot cleave the sterically hindered, Tfa-protected substrate, fluorescence is strictly proportional to deacylase activity[2].

Biochemical mechanism of the Boc-Lys(Tfa)-AMC two-step fluorogenic deacylase assay.

The Causality Behind Trypsin Optimization

A critical failure point in fluorogenic deacylase assays is the miscalibration of the trypsin developer concentration. The secondary cleavage reaction must occur rapidly enough that it does not become the rate-limiting step of the assay.

-

Under-titration (False Negatives): If the trypsin concentration is too low, the release of AMC lags behind the actual deacylation event. This artificially depresses the apparent

of the HDAC enzyme, flattening progression curves and leading to inaccurate -

Over-titration (False Positives & High Background): Conversely, excessive trypsin concentrations lead to slow, non-specific proteolytic cleavage of the intact Boc-Lys(Tfa)-AMC substrate. This generates a rising background fluorescence that destroys the assay's signal-to-noise (S/N) ratio[2]. Furthermore, high trypsin levels can lead to rapid autolysis of the developer itself.

To engineer a self-validating system , the trypsin concentration must be optimized independently of the HDAC enzyme. By titrating trypsin against a chemically synthesized, fully deacylated standard (Boc-Lys-AMC), researchers can isolate the kinetics of the secondary reaction and pinpoint the exact concentration required for rapid, complete development without background interference.

Quantitative Data: Expected Optimization Kinetics

The table below summarizes the expected outcomes when titrating trypsin against both the deacylated standard and the intact substrate. The goal is to identify the concentration that maximizes signal plateau speed while minimizing background cleavage.

Table 1: Trypsin Titration Kinetics and Signal-to-Noise Outcomes

| Trypsin Final Conc. (mg/mL) | Time to Max Plateau (Boc-Lys-AMC) | Background Cleavage Rate (Boc-Lys(Tfa)-AMC) | S/N Ratio at 15 min | System Conclusion |

| 0.01 | > 45 min | Undetectable | Low | Suboptimal (Rate-limiting) |

| 0.05 | 25 min | Undetectable | Moderate | Suboptimal |

| 0.50 | 10 min | < 5 RFU/min | High | Optimal Concentration |

| 1.00 | 5 min | 25 RFU/min | Moderate | Excess (Elevated Background) |

| 2.50 | < 2 min | > 100 RFU/min | Low | Excess (Trypsin Autolysis) |

Note: Optimal concentrations typically range between 0.05 mg/mL and 2.5 mg/mL depending on buffer composition (e.g., presence of BSA) and specific substrate sequence[3].

Step-by-Step Methodology

Phase 1: Self-Validating Trypsin Titration (Enzyme-Free)

Purpose: To isolate and validate the developer system before consuming precious HDAC/Sirtuin enzymes.

-

Buffer Preparation: Prepare Assay Buffer (50 mM Tris-HCl or HEPES pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.5 mg/mL BSA). The inclusion of BSA is critical to prevent non-specific adsorption of trypsin to the microplate[3].

-

Standard Preparation: Prepare a 10 µM solution of the deacylated standard (Boc-Lys-AMC) and a 10 µM solution of the intact substrate (Boc-Lys(Tfa)-AMC) in Assay Buffer.

-

Plate Setup: In a 96-well black microplate, add 50 µL of the deacylated standard to wells A1-A6, and 50 µL of the intact substrate to wells B1-B6.

-

Developer Titration: Prepare a serial dilution of Trypsin in Assay Buffer (0.01 to 2.5 mg/mL). Add 50 µL of each dilution to the respective columns (Final volume = 100 µL).

-

Kinetic Readout: Immediately place the plate in a fluorometer. Measure fluorescence (Excitation: 340-360 nm / Emission: 440-460 nm) every 1 minute for 30 minutes at room temperature.

-

Decision Gate: Select the lowest Trypsin concentration that drives the deacylated standard to a maximum fluorescence plateau within 10–15 minutes, while maintaining a flat baseline for the intact substrate.

Phase 2: Validated Two-Step Deacylase Assay

Purpose: To execute the actual HDAC/Sirtuin activity assay using the optimized developer.

Step-by-step experimental workflow for the validated two-step HDAC/Sirtuin assay.

-

Primary Reaction Setup: In a 96-well black plate, mix the target deacylase (e.g., HDAC4) with test compounds in 40 µL of Assay Buffer. Incubate for 10 minutes at room temperature to allow inhibitor binding.

-

Initiation: Add 10 µL of 5X Boc-Lys(Tfa)-AMC substrate (e.g., 50 µM final concentration).

-

Primary Incubation: Seal the plate and incubate at 37°C for 30–60 minutes. Crucial: Ensure the reaction remains in the linear phase (<15% total substrate conversion).

-

Stop & Develop: Prepare the Developer Solution using the Trypsin concentration optimized in Phase 1. Mandatory: You must spike a potent deacylase inhibitor directly into this developer solution (e.g., 2 µM Trichostatin A for zinc-dependent HDACs, or 10 mM Nicotinamide for Sirtuins). The addition of the inhibitor synchronously quenches the primary reaction, preventing the enzyme from continuing to deacylate during the trypsin cleavage phase[4].

-

Secondary Incubation: Add 50 µL of the Developer Solution to all wells. Incubate at room temperature for 15 minutes.

-

Detection: Read endpoint fluorescence (Ex: 340-360 nm / Em: 440-460 nm). Calculate activity relative to vehicle controls.

References

-

Moreno-Yruela, C., et al. "High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays." STAR Protocols, 2021. 3

-

Wegener, D., et al. "Improved fluorogenic histone deacetylase assay for high-throughput-screening applications." Analytical Biochemistry, 2003. 2

-

Cayman Chemical. "HDAC Fluorometric Activity Assay Kit Protocol." Cayman Chemical Product Documentation. 4

-

Clissold, C., et al. "Developing HDAC4-Selective Protein Degraders To Investigate the Role of HDAC4 in Huntington’s Disease Pathology." Journal of Medicinal Chemistry, 2022. 5

Sources

- 1. Developing HDAC4-Selective Protein Degraders To Investigate the Role of HDAC4 in Huntington’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Application Note & Protocol Guide: Selecting the Optimal Assay for HDAC Activity Profiling using Fluorogenic Substrates: A Kinetic vs. Endpoint Analysis

Introduction: The Critical Role of Histone Deacetylases (HDACs) in Drug Discovery

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression.[2] Given their significant role in cellular processes, the aberrant activity of HDACs has been implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them highly attractive therapeutic targets.[2] The development of HDAC inhibitors (HDACis) is a major focus in drug discovery, with several inhibitors already approved for clinical use.[3]

Accurate and efficient measurement of HDAC activity is paramount for identifying and characterizing novel inhibitors. Fluorogenic assays have become a cornerstone for this purpose due to their high sensitivity, adaptability to high-throughput screening (HTS), and simplified workflow.[4][5] These assays typically employ a synthetic substrate containing an acetylated lysine residue linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC).[3][6][7] The core principle involves a two-step enzymatic reaction: first, an HDAC enzyme removes the acetyl group from the substrate. Second, a developing enzyme, typically trypsin, cleaves the deacetylated substrate, releasing the fluorophore and generating a measurable fluorescent signal directly proportional to HDAC activity.[5][7]